molecular formula C23H25ClN4O3 B2924909 2-[4-(azepan-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1115929-91-3

2-[4-(azepan-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B2924909
CAS No.: 1115929-91-3
M. Wt: 440.93
InChI Key: MRDJVAVRXRNEPT-UHFFFAOYSA-N
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Description

2-[4-(azepan-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core, an azepane ring, and a substituted acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(azepan-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the phthalazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azepane ring is then introduced via nucleophilic substitution reactions, often using azepane derivatives and suitable leaving groups. The final step involves the acylation of the phthalazinone-azepane intermediate with 3-chloro-4-methoxyphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(azepan-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the acetamide group can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[4-(azepan-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, particularly in the context of metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-[4-(azepan-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site or an allosteric site, thereby modulating the enzyme’s activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.

    Oxadiazole Derivatives: These heterocycles are also used in medicinal chemistry and have diverse applications.

    Benzodiazepines: Although structurally different, they share the azepane ring and are widely studied for their pharmacological properties.

Uniqueness

What sets 2-[4-(azepan-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which allows for versatile chemical modifications and a wide range of applications. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(azepan-1-yl)-1-oxophthalazin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-31-20-11-10-16(14-19(20)24)25-21(29)15-28-23(30)18-9-5-4-8-17(18)22(26-28)27-12-6-2-3-7-13-27/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDJVAVRXRNEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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